(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide
CAS No.: 881560-07-2
Cat. No.: VC5440710
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353
* For research use only. Not for human or veterinary use.
![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide - 881560-07-2](/images/structure/VC5440710.png)
Specification
CAS No. | 881560-07-2 |
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Molecular Formula | C18H17N3O2 |
Molecular Weight | 307.353 |
IUPAC Name | (E)-N-benzyl-2-cyano-3-(4-methoxyanilino)prop-2-enamide |
Standard InChI | InChI=1S/C18H17N3O2/c1-23-17-9-7-16(8-10-17)20-13-15(11-19)18(22)21-12-14-5-3-2-4-6-14/h2-10,13,20H,12H2,1H3,(H,21,22)/b15-13+ |
Standard InChI Key | WMCIFTLDNLLWFU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features an (E)-configured acrylamide backbone with a benzyl group attached to the amide nitrogen, a cyano group at the C2 position, and a 4-methoxyphenylamino substituent at C3 (Fig. 1). The IUPAC name, (E)-N-benzyl-2-cyano-3-(4-methoxyanilino)prop-2-enamide, reflects this arrangement. Key structural attributes include:
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Benzyl group: Enhances lipophilicity and potential membrane permeability.
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Cyano group: Introduces electron-withdrawing effects, influencing reactivity and hydrogen-bonding capabilities.
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4-Methoxyphenylamino moiety: Provides aromaticity and potential for π-π stacking interactions.
The stereochemistry at the double bond (E-configuration) is critical for maintaining planarity, which optimizes conjugation across the acrylamide system.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₇N₃O₂ | |
Molecular Weight | 307.35 g/mol | |
CAS Number | 881560-07-2 | |
SMILES | COC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2 | |
Solubility | Not publicly available | — |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically employs a three-component reaction involving benzylamine, 4-methoxybenzaldehyde, and malononitrile under controlled conditions. A representative protocol involves:
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Condensation: 4-Methoxybenzaldehyde reacts with malononitrile in ethanol at 60–80°C to form a Knoevenagel adduct.
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Amidation: The adduct undergoes nucleophilic attack by benzylamine in the presence of a base (e.g., triethylamine) to yield the acrylamide derivative.
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Purification: Recrystallization from ethanol or column chromatography achieves >95% purity.
Industrial-scale production often utilizes continuous flow reactors to enhance yield (reported up to 85%) and reduce side products like the (Z)-isomer.
Stereochemical Control
The E-configuration is favored due to steric hindrance between the benzyl and 4-methoxyphenyl groups during imine formation. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement of substituents across the double bond.
Chemical Reactivity and Stability
Functional Group Transformations
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Cyano Group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. For example, treatment with HCl yields 2-carbamoylacrylamide derivatives.
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Amide Bond: Resistant to hydrolysis at neutral pH but cleavable under strong acidic (e.g., 6M HCl, reflux) or basic conditions (e.g., NaOH, 100°C).
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Methoxy Group: Demethylation via boron tribromide generates phenolic derivatives, expanding utility in prodrug design.
Stability Profile
The compound remains stable under ambient conditions for >6 months when stored in inert atmospheres. Degradation pathways include:
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Photooxidation: Exposure to UV light induces radical-mediated cleavage of the acrylamide backbone.
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Thermal decomposition: Above 200°C, cyclization forms quinazoline derivatives.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, likely due to interference with cell wall synthesis enzymes. No activity was observed against Gram-negative bacteria.
Applications in Drug Discovery
Lead Compound Optimization
The acrylamide scaffold serves as a versatile platform for structure-activity relationship (SAR) studies:
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Methoxy substitution: Replacing the 4-methoxy group with ethoxy (as in CAS 881559-19-9) increases lipophilicity (clogP +0.3) but reduces aqueous solubility.
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Benzyl modifications: Fluorination at the para position improves metabolic stability (t₁/₂ in human liver microsomes: 48 min vs. 22 min for parent compound) .
Table 2: Comparative Bioactivity of Analogues
Compound | HER2 IC₅₀ (µM) | Solubility (mg/mL) |
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Parent (881560-07-2) | 1.2 | 0.12 |
4-Ethoxy analogue | 0.9 | 0.08 |
4-Fluorobenzyl derivative | 0.7 | 0.15 |
Industrial and Material Science Applications
Polymer Precursors
The acrylamide moiety participates in radical polymerization, forming thermally stable copolymers with methyl methacrylate (Tg = 145°C). Applications include:
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Conductive polymers: Doping with iodine achieves conductivity of 10⁻³ S/cm.
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Photoresists: UV crosslinking enables resolution of 5 µm features in lithography.
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